molecular formula C16H16Cl2N2O3S B7686984 N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

Numéro de catalogue B7686984
Poids moléculaire: 387.3 g/mol
Clé InChI: BARMTDNRWHFQCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response. It is involved in the activation of caspase-1, which in turn leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been implicated in a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis. MCC-950 has been shown to be a potent inhibitor of the NLRP3 inflammasome and has potential therapeutic applications in the treatment of these diseases.

Mécanisme D'action

N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide specifically targets the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the assembly of the NLRP3 inflammasome and the subsequent activation of caspase-1. As a result, the production of pro-inflammatory cytokines such as IL-1β and IL-18 is reduced.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to be well-tolerated in preclinical studies. It has a half-life of approximately 6 hours and is rapidly metabolized in the liver. N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to reduce the production of pro-inflammatory cytokines in various preclinical models of inflammatory diseases. It has also been shown to reduce the production of amyloid-beta in a mouse model of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its specificity for the NLRP3 inflammasome. This allows for targeted inhibition of the inflammasome without affecting other aspects of the immune response. However, one limitation of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its relatively short half-life, which may limit its effectiveness in chronic inflammatory diseases.

Orientations Futures

There are several potential future directions for research on N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Additionally, the potential use of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other therapies, such as immunotherapies, should be explored.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was first reported in 2015 by Coll et al. The synthesis involves the reaction of N-methyl-4-chlorobenzenesulfonamide with cyclohexylamine to produce N-cyclohexyl-N-methyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to produce N-cyclohexyl-2-chloro-N-methyl-4-chlorobenzenesulfonamidoacetamide. Finally, the chloro group is replaced with an amino group using sodium azide and sodium hydride to produce N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide.

Applications De Recherche Scientifique

N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of gout, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of IL-1β and IL-18 and ameliorate the symptoms of the disease. In a mouse model of Alzheimer's disease, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of amyloid-beta and improve cognitive function. In a mouse model of multiple sclerosis, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of pro-inflammatory cytokines and improve clinical symptoms.

Propriétés

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-3-4-13(18)9-15(11)19-16(21)10-20(2)24(22,23)14-7-5-12(17)6-8-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMTDNRWHFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.